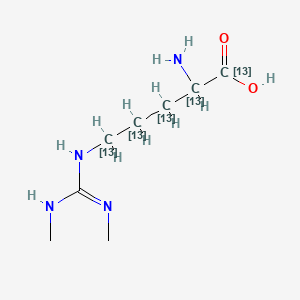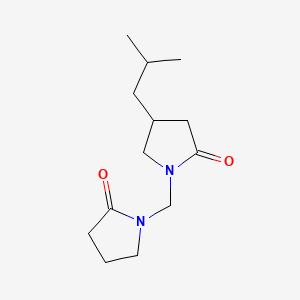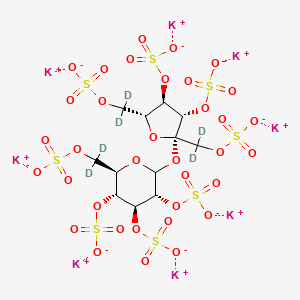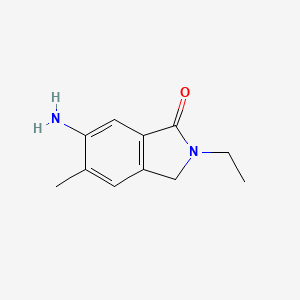
2-Methyl Lactaldehyde Diethyl Acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl Lactaldehyde Diethyl Acetal is an organic compound that belongs to the class of acetals. Acetals are formed from the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. This compound is particularly interesting due to its stability and reactivity, making it useful in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl Lactaldehyde Diethyl Acetal typically involves the reaction of 2-methyl lactaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often require the removal of water to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors where the aldehyde and alcohol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and isolate the desired acetal product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl Lactaldehyde Diethyl Acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the corresponding aldehyde and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: 2-Methyl lactaldehyde and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted acetals depending on the nucleophile used
Applications De Recherche Scientifique
2-Methyl Lactaldehyde Diethyl Acetal has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of flavors, fragrances, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 2-Methyl Lactaldehyde Diethyl Acetal involves its ability to form stable acetal linkages, which protect reactive aldehyde or ketone groups from unwanted reactions. This stability is due to the tetrahedral geometry of the acetal carbon, which is less reactive compared to the planar geometry of the carbonyl carbon. The acetal can be hydrolyzed under acidic conditions to regenerate the original aldehyde or ketone, allowing for selective deprotection in multi-step synthesis .
Comparaison Avec Des Composés Similaires
Acetaldehyde Diethyl Acetal: Similar in structure but derived from acetaldehyde.
Phenyl Acetaldehyde Diethyl Acetal: Contains a phenyl group instead of a methyl group.
(Methylamino)acetaldehyde Dimethyl Acetal: Contains a methylamino group instead of a methyl group.
Uniqueness: 2-Methyl Lactaldehyde Diethyl Acetal is unique due to the presence of the methyl group, which can influence its reactivity and stability compared to other acetals. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects .
Propriétés
Formule moléculaire |
C25H42O4 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
methyl (4S)-4-[(3S,5R,10S,12R,13R,14R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18?,19+,20+,21?,22+,24-,25+/m0/s1 |
Clé InChI |
ZHUOOEGSSFNTNP-QYWOPIHZSA-N |
SMILES isomérique |
C[C@@H](CCC(=O)OC)[C@H]1CC[C@H]2[C@@]1([C@@H](CC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


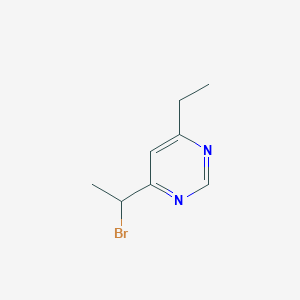
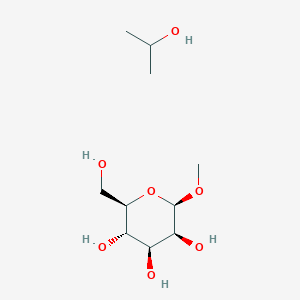
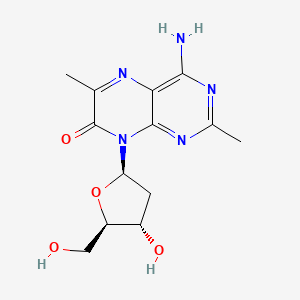

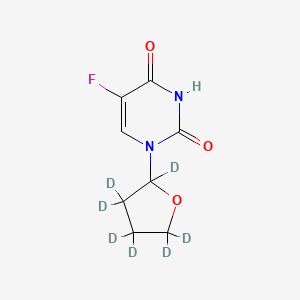
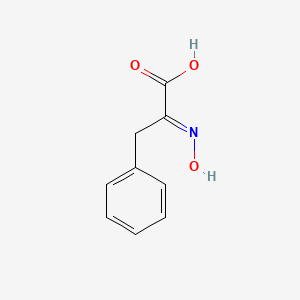
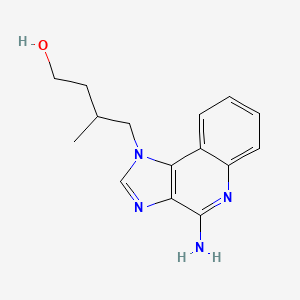
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
